molecular formula C52H82ClN15O12 B12424044 Upleganan CAS No. 2407717-17-1

Upleganan

Cat. No.: B12424044
CAS No.: 2407717-17-1
M. Wt: 1144.8 g/mol
InChI Key: VAZVBVUQVUHPMS-DFEDBOKMSA-N
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Description

Upleganan, also known as SPR206, is a synthetic organic compound belonging to the polymyxin class of antibiotics. It is primarily developed for its antibacterial properties against multi-drug resistant Gram-negative pathogens. This compound is being developed by Spero Therapeutics as an intravenous treatment for hospital-acquired and ventilator-associated bacterial pneumonia .

Preparation Methods

Upleganan is synthesized through a series of chemical reactions that involve the incorporation of various functional groups to achieve its final structure. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Upleganan undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are modified versions of this compound with altered antibacterial properties .

Scientific Research Applications

Upleganan has a wide range of scientific research applications, including:

Mechanism of Action

Upleganan exerts its antibacterial effects by targeting the lipopolysaccharide (LPS) layer of Gram-negative bacteria. It disrupts the outer membrane of the bacteria, leading to cell lysis and death. The compound interacts with the LPS to displace divalent cations, which destabilizes the membrane and increases its permeability .

Comparison with Similar Compounds

Upleganan is compared with other polymyxin antibiotics, such as polymyxin B and colistin. While all these compounds share a similar mechanism of action, this compound is unique due to its lower nephrotoxicity and enhanced activity against multi-drug resistant pathogens . Similar compounds include:

This compound’s improved safety profile and efficacy make it a promising candidate for treating severe bacterial infections.

Properties

CAS No.

2407717-17-1

Molecular Formula

C52H82ClN15O12

Molecular Weight

1144.8 g/mol

IUPAC Name

(2S,3R)-2-[[(3S)-4-amino-3-(3-chlorophenyl)butanoyl]amino]-N-[(2S)-3-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]-3-hydroxybutanamide

InChI

InChI=1S/C52H82ClN15O12/c1-27(2)21-38-48(76)62-34(13-17-54)44(72)61-36(15-19-56)47(75)68-42(28(3)69)51(79)59-20-16-37(46(74)60-35(14-18-55)45(73)65-39(49(77)64-38)22-30-9-6-5-7-10-30)63-50(78)40(26-58)66-52(80)43(29(4)70)67-41(71)24-32(25-57)31-11-8-12-33(53)23-31/h5-12,23,27-29,32,34-40,42-43,69-70H,13-22,24-26,54-58H2,1-4H3,(H,59,79)(H,60,74)(H,61,72)(H,62,76)(H,63,78)(H,64,77)(H,65,73)(H,66,80)(H,67,71)(H,68,75)/t28-,29-,32-,34+,35+,36+,37+,38+,39-,40+,42+,43+/m1/s1

InChI Key

VAZVBVUQVUHPMS-DFEDBOKMSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CN)NC(=O)[C@H]([C@@H](C)O)NC(=O)C[C@H](CN)C3=CC(=CC=C3)Cl)O

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CN)NC(=O)C(C(C)O)NC(=O)CC(CN)C3=CC(=CC=C3)Cl)C(C)O)CCN)CCN

Origin of Product

United States

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